molecular formula C22H22N4O4S2 B603038 2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole CAS No. 1206152-89-7

2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole

Cat. No.: B603038
CAS No.: 1206152-89-7
M. Wt: 470.6g/mol
InChI Key: XPTISGISJRUTAI-UHFFFAOYSA-N
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Description

2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Nickel, palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines.

Scientific Research Applications

2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

    Astemizole: Another antihistaminic agent.

    Omeprazole: An antiulcer agent.

    Pantoprazole: Another antiulcer agent.

Uniqueness

What sets 2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole apart from these similar compounds is its unique structural features, which confer distinct reactivity and potential applications. Its dual imidazole rings and sulfonyl groups make it particularly versatile in various chemical reactions and applications.

Properties

CAS No.

1206152-89-7

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6g/mol

IUPAC Name

2-ethyl-1-[4-[4-(2-ethylimidazol-1-yl)sulfonylphenyl]phenyl]sulfonylimidazole

InChI

InChI=1S/C22H22N4O4S2/c1-3-21-23-13-15-25(21)31(27,28)19-9-5-17(6-10-19)18-7-11-20(12-8-18)32(29,30)26-16-14-24-22(26)4-2/h5-16H,3-4H2,1-2H3

InChI Key

XPTISGISJRUTAI-UHFFFAOYSA-N

SMILES

CCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4C=CN=C4CC

Origin of Product

United States

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